molecular formula C10H14O3 B14402809 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one CAS No. 84880-07-9

1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one

Cat. No.: B14402809
CAS No.: 84880-07-9
M. Wt: 182.22 g/mol
InChI Key: VUWJVODATHFZHJ-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is a spiroketal compound characterized by its unique spirocyclic structure Spiroketals are a class of organic compounds where two rings are connected through a single shared atom, typically an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one typically involves the condensation of lactones with appropriate aliphatic compounds. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production methods for spiroketals often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spiroketal structure allows for substitution reactions, where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted spiroketals.

Scientific Research Applications

1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of inflammatory pathways or activation of specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

84880-07-9

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-(2-methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethanone

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-10(13-8(9)2)4-3-5-12-10/h3-6H2,1-2H3

InChI Key

VUWJVODATHFZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2(O1)CCCO2)C(=O)C

Origin of Product

United States

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